molecular formula C₆H₁₂N₂O₃ B1141173 2,6-Diamino-6-oxohexanoic acid CAS No. 34218-76-3

2,6-Diamino-6-oxohexanoic acid

Cat. No. B1141173
CAS RN: 34218-76-3
M. Wt: 160.17
InChI Key:
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Description

2,6-Diamino-6-oxohexanoic acid, also referred to as lysine , is an alpha-amino acid. It has a molecular formula of C₆H₁₂N₂O₃ and a molecular weight of 160.17.


Synthesis Analysis

The synthesis of 2,6-Diamino-6-oxohexanoic acid involves the aqueous phase being washed with ethyl acetate and concentrated under reduced pressure at 50 ℃ to give the title compound .


Molecular Structure Analysis

The molecular structure of 2,6-Diamino-6-oxohexanoic acid consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 292.375 Da and the monoisotopic mass is 292.211060 Da .


Chemical Reactions Analysis

2,6-Diamino-6-oxohexanoic acid is involved in numerous reactions, including R00445, R00446, R00447, R00448, R00449, R00451, R00452, R00453, R00454, R00457, R00458, R00459, R00460, R00461, R00462, R00463, and others . In one study, it was used in the synthesis of diaminopyrimidine oxide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Diamino-6-oxohexanoic acid include an average mass of 292.375 Da and a monoisotopic mass of 292.211060 Da .

Scientific Research Applications

Enzymatic Production of 6-Oxohexanoic Acid

Specific Scientific Field

This application falls under the field of Biochemistry and Biotechnology .

Summary of the Application

6-Oxohexanoic acid is a promising candidate as a raw material for the synthesis of functionalized Poly (ε-caprolactone) (PCLs) with tunable properties . PCLs that have functional side groups such as hydrophilic moieties, halogens, amines, and unsaturated functional groups have attracted a lot of attention . These substituted PCLs exhibit tunable crystallinity, hydrophilicity, biodegradation, bioadhesion, and mechanical properties .

Methods of Application or Experimental Procedures

An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid was developed using an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-aminohexanoic acid is easily produced by ring opening of caprolactam and is much cheaper than 2-hydroxycyclohexanone dimer .

Results or Outcomes

6-Oxohexanoic acid was produced from 6-aminohexanoic acid with 100% yield by incubation with 0.3 U of the ω-AOX and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .

Antifibrinolytic Drug

Specific Scientific Field

This application falls under the field of Pharmacology and Medicine .

Summary of the Application

6-Aminohexanoic acid is used clinically as an antifibrinolytic drug . It promotes rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It has been reported to inhibit plasminogen binding to activated platelets .

Methods of Application or Experimental Procedures

The synthetic lysine analog, without an α-amino group, is used clinically as an antifibrinolytic drug . The specific dosage and administration depend on the patient’s condition and the doctor’s prescription.

Results or Outcomes

The use of 6-aminohexanoic acid as an antifibrinolytic drug has been shown to be effective in reducing bleeding in clinical settings .

Chemical Synthesis of Modified Peptides

Specific Scientific Field

This application falls under the field of Chemistry and Biochemistry .

Summary of the Application

6-Aminohexanoic acid plays a significant role in the chemical synthesis of modified peptides . It is often used as a linker in various biologically active structures .

Methods of Application or Experimental Procedures

The synthetic lysine derivative, without an α-amino group, is used in the chemical synthesis of modified peptides and various biologically active structures . The specific synthesis procedures depend on the type of peptide being synthesized.

Results or Outcomes

The use of 6-aminohexanoic acid in the synthesis of modified peptides has enabled the production of peptides with specific properties and functions .

Polyamide Synthetic Fibers (Nylon) Industry

Specific Scientific Field

This application falls under the field of Material Science and Engineering .

Summary of the Application

6-Aminohexanoic acid plays a significant role in the polyamide synthetic fibers (nylon) industry .

Methods of Application or Experimental Procedures

6-Aminohexanoic acid is used as a starting material in the production of nylon-6 and nylon-66 polyamides .

Results or Outcomes

The use of 6-aminohexanoic acid in the production of nylon has contributed to the wide range of nylon products available today .

properties

IUPAC Name

2,6-diamino-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJSUQQZGCHHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346546
Record name D,L-Homoglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-6-oxohexanoic acid

CAS RN

34218-76-3
Record name D,L-Homoglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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